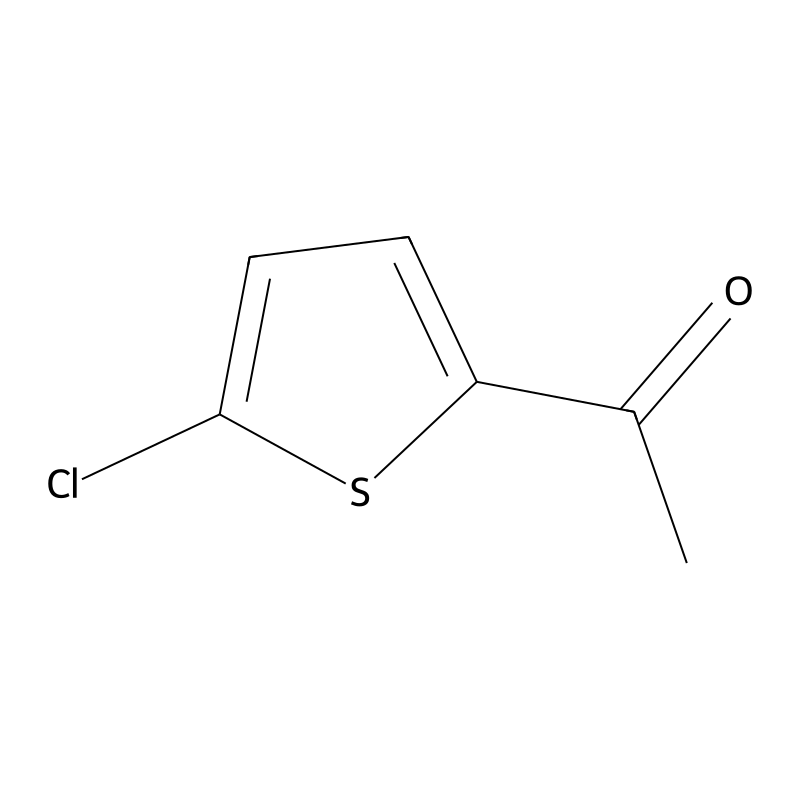2-Acetyl-5-chlorothiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization
2-Acetyl-5-chlorothiophene is a heterocyclic compound containing a thiophene ring with a chlorine atom at position 5 and an acetyl group at position 2. The synthesis of this compound has been reported in several scientific publications. For example, one study describes its preparation through the reaction of 5-chlorothiophene with acetic anhydride in the presence of a Lewis acid catalyst [].
Potential Applications
While research on 2-Acetyl-5-chlorothiophene is limited, its chemical structure suggests potential applications in various scientific fields. Here are some possibilities:
- Organic Synthesis: The presence of the reactive carbonyl group (C=O) in the molecule makes it a potential building block for the synthesis of more complex organic molecules. This could be useful in the development of new pharmaceuticals or functional materials [].
- Medicinal Chemistry: The thiophene ring is a common structural motif found in many bioactive molecules. Further research could explore the potential of 2-Acetyl-5-chlorothiophene as a lead compound for drug discovery or as a starting material for the synthesis of more potent analogs [].
- Material Science: Heterocyclic compounds like 2-Acetyl-5-chlorothiophene can exhibit interesting electrical and optical properties. Studies could investigate its potential use in the development of organic electronics or optoelectronic devices [].
2-Acetyl-5-chlorothiophene is an organic compound with the molecular formula C₆H₅ClOS, known for its distinctive thiophene ring structure. This compound features a chlorine atom and an acetyl group attached to the 5 and 2 positions of the thiophene ring, respectively. It is characterized by a molecular weight of 160.62 g/mol and is commonly recognized by its CAS number 6310-09-4. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications .
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
- Electrophilic Aromatic Substitution: The acetyl group activates the thiophene ring towards electrophilic attack, allowing for further functionalization.
- Reactions with Grignard Reagents: It can react with Grignard reagents to form alcohols or other functional groups, expanding its utility in synthetic chemistry .
Research indicates that 2-acetyl-5-chlorothiophene exhibits notable biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is significant for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential impact in pharmacological contexts . Additionally, compounds with similar structures have shown antimicrobial and antifungal properties, suggesting that 2-acetyl-5-chlorothiophene may also possess bioactive characteristics worthy of further investigation.
The synthesis of 2-acetyl-5-chlorothiophene typically involves the following methods:
- Acylation of Thiophene: The most common method entails reacting 2-chlorothiophene with acetic anhydride or acetyl chloride in the presence of a catalyst, such as a solid acid. This reaction generally occurs at temperatures ranging from 25°C to 65°C, producing 2-acetyl-5-chlorothiophene with yields around 52% based on starting materials .
- Oxidative Methods: Alternative synthetic routes may involve oxidation steps where chlorinated thiophenes are treated with oxidizing agents to introduce the acetyl group at the desired position .
- Formylation followed by Acetylation: Another approach includes formylating a chlorothiophene derivative followed by subsequent acetylation to yield the target compound .
2-Acetyl-5-chlorothiophene finds applications in various fields:
- Pharmaceuticals: Its role as a cytochrome P450 inhibitor makes it relevant in drug development and metabolic studies.
- Agriculture: Potential use as a pesticide or fungicide due to its biological activity.
- Material Science: Utilized in synthesizing polymers or materials that require thiophene derivatives for enhanced conductivity or stability.
Interaction studies have primarily focused on the compound's effect on cytochrome P450 enzymes. As an inhibitor of CYP1A2, it may alter the metabolism of drugs processed by this enzyme, leading to increased plasma concentrations and potential toxicity of co-administered medications. Such interactions necessitate careful consideration during drug formulation and therapy design .
Several compounds share structural similarities with 2-acetyl-5-chlorothiophene. Below is a comparison highlighting their unique attributes:
| Compound Name | CAS Number | Structural Features | Unique Attributes |
|---|---|---|---|
| 5-Chloro-2-thienyl methyl ketone | 6310-09-4 | Chlorine at position 5; methyl ketone at position 2 | Similar reactivity but different substituents |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | Carboxylic acid group instead of acetyl | Exhibits different acidity properties |
| 1-(4-Chlorothiophen-2-yl)ethanone | 34730-20-6 | Ethanol derivative; chlorine at position 4 | Different aromatic substitution pattern |
| 5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | Aldehyde group instead of ketone | Different oxidation state |
| 4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | Two chlorine atoms; aldehyde | Increased reactivity due to multiple halogens |
These compounds illustrate the diversity within the thiophene family while underscoring the unique properties and potential applications of 2-acetyl-5-chlorothiophene. Each compound's distinct functional groups contribute to varied chemical behavior and biological activity, making them valuable in research and industrial applications.
XLogP3
Melting Point
GHS Hazard Statements
H300 (25%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








